2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid
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Overview
Description
2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid is a complex organic compound with a unique structure that combines a cyclohexyl group, a pyrroloquinoline core, and a carboxylic acid functional group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common approach is the post-Ugi modification strategy, which allows for the functionalization of the pyrroloquinoline core in one or two steps . This method involves the use of various reagents and catalysts to achieve the desired transformations under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This type of reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-Cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Medicine: Its unique structure allows for the exploration of new therapeutic agents that target specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds share a similar core structure and have been studied for their antileishmanial efficacy.
4-Hydroxy-2-quinolones: These compounds also feature a quinoline core and have been explored for their synthetic and biological properties.
Uniqueness
What sets 2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-cyclohexyl-3-oxo-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17-16-13(10-20(17)11-6-2-1-3-7-11)15(18(22)23)12-8-4-5-9-14(12)19-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDIZGXMRFKFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(C4=CC=CC=C4N=C3C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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